molecular formula C21H45N5O20S2 B1232860 Butirosin disulfate salt

Butirosin disulfate salt

Cat. No.: B1232860
M. Wt: 751.7 g/mol
InChI Key: JBEJXNWZBGTDKN-OJBGRLICSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butirosin disulfate salt involves the fermentation of Bacillus circulans, which produces butirosin. The antibiotic is then isolated and purified. The sulfation process involves the addition of sulfuric acid to butirosin to form the disulfate salt . This process requires precise control of reaction conditions, including temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the isolation and purification steps are optimized for efficiency. The sulfation process is carefully monitored to maintain the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Butirosin disulfate salt undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

Butirosin disulfate salt has a wide range of scientific research applications:

Properties

Molecular Formula

C21H45N5O20S2

Molecular Weight

751.7 g/mol

IUPAC Name

4-amino-N-[(2R,3R)-5-amino-4-[(3S,4R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

InChI

InChI=1S/C21H41N5O12.2H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4)/t6?,7?,8?,9?,10-,11+,12-,13?,14-,15-,16+,17?,18-,20?,21?;;/m1../s1

InChI Key

JBEJXNWZBGTDKN-OJBGRLICSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C1C([C@H]([C@H](C(C1N)OC2[C@H]([C@H](C(C(O2)CN)O)O)N)OC3[C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

Anhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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